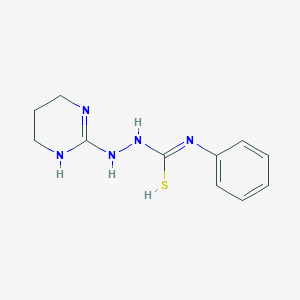![molecular formula C16H17N5 B292884 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B292884.png)
1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile, also known as PPAC, is a chemical compound with potential applications in scientific research. PPAC belongs to the class of pyrazole-based compounds and has been studied for its potential use as a chemical probe in various biological systems.
Wirkmechanismus
1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile selectively inhibits the activity of PRMT5 by binding to its active site. PRMT5 is an enzyme that catalyzes the methylation of arginine residues on histones and other proteins, leading to changes in gene expression. By inhibiting PRMT5 activity, 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile can modulate gene expression and potentially inhibit cancer cell growth.
Biochemical and Physiological Effects:
1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been shown to inhibit cancer cell growth in vitro and in vivo. It has also been shown to modulate gene expression by inhibiting PRMT5 activity. 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has a low toxicity profile and does not affect the viability of normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and has a low toxicity profile. 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile can be used as a chemical probe to study the role of PRMT5 in various biological systems. However, 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has some limitations. It is not very soluble in water, which can limit its use in some experiments. 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile also has a short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile. One direction is to study the effects of 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile on other enzymes involved in gene expression. Another direction is to study the potential use of 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile in combination with other cancer treatments. 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile can also be modified to improve its solubility and half-life, making it more suitable for certain experiments. Overall, 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has shown promising results in scientific research and has the potential to be a valuable tool in cancer research and other biological studies.
Synthesemethoden
1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile can be synthesized using a method described in a research paper by J. Gao et al. (2013). The method involves the reaction of 1-phenyl-1H-pyrazole-4-carbonitrile with piperidine and formaldehyde in the presence of acetic acid. The resulting product is 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile with a yield of 63%. The synthesis method is relatively simple and cost-effective, making 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile a promising compound for scientific research.
Wissenschaftliche Forschungsanwendungen
1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has been studied for its potential use as a chemical probe in various biological systems. It has been shown to selectively inhibit the activity of protein arginine methyltransferase 5 (PRMT5), an enzyme involved in the regulation of gene expression. 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has also been studied for its potential use in cancer research, as PRMT5 is overexpressed in many cancer cells. 1-phenyl-5-[(1-piperidinylmethylene)amino]-1H-pyrazole-4-carbonitrile has shown promising results in inhibiting cancer cell growth in vitro and in vivo.
Eigenschaften
Molekularformel |
C16H17N5 |
|---|---|
Molekulargewicht |
279.34 g/mol |
IUPAC-Name |
1-phenyl-5-[(E)-piperidin-1-ylmethylideneamino]pyrazole-4-carbonitrile |
InChI |
InChI=1S/C16H17N5/c17-11-14-12-19-21(15-7-3-1-4-8-15)16(14)18-13-20-9-5-2-6-10-20/h1,3-4,7-8,12-13H,2,5-6,9-10H2/b18-13+ |
InChI-Schlüssel |
BQJPJRNSSLQHEQ-QGOAFFKASA-N |
Isomerische SMILES |
C1CCN(CC1)/C=N/C2=C(C=NN2C3=CC=CC=C3)C#N |
SMILES |
C1CCN(CC1)C=NC2=C(C=NN2C3=CC=CC=C3)C#N |
Kanonische SMILES |
C1CCN(CC1)C=NC2=C(C=NN2C3=CC=CC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Fluoro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B292803.png)
![7-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292804.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B292805.png)
![13-Methyl-5-phenacyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B292808.png)
![3-(2-oxopropyl)-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one](/img/structure/B292809.png)
![6-amino-5-[(6-amino-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)-(2-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292812.png)
![2-(4-Fluoro-benzylsulfanyl)-5-thiophen-2-yl-[1,3,4]oxadiazole](/img/structure/B292816.png)
![Ethyl 3-oxo-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanoate](/img/structure/B292819.png)
![4-Chlorophenyl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl ether](/img/structure/B292821.png)
![Ethyl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl ether](/img/structure/B292822.png)
![Ethyl 2-{[(2,4-dichloroanilino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B292823.png)
![diethyl 2-({[3-(trifluoromethyl)anilino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B292824.png)
![N-(3,4-dichlorophenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-8(5H)-carboxamide](/img/structure/B292825.png)
